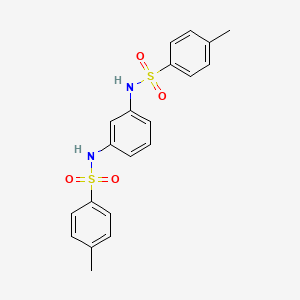

N,N'-(m-Phenylene)bis(p-toluenesulfonamide)

Description

N,N'-(m-Phenylene)bis(p-toluenesulfonamide) is a symmetric aromatic bis-sulfonamide featuring two p-toluenesulfonamide groups linked via a meta-phenylene (1,3-phenylene) bridge. This compound is structurally characterized by:

- Rigid aromatic core: The meta-substituted phenylene group imposes steric constraints and planar geometry, influencing packing in crystalline states and intermolecular interactions such as hydrogen bonding .

- Sulfonamide functionalities: The electron-withdrawing sulfonyl groups enhance thermal stability and enable hydrogen bonding, which is critical for applications in crystal engineering and polymer synthesis .

- Synthetic routes: Typically synthesized via condensation of m-phenylenediamine with p-toluenesulfonyl chloride under basic conditions, analogous to methods used for propane-bridged sulfonamides .

Properties

CAS No. |

55850-21-0 |

|---|---|

Molecular Formula |

C20H20N2O4S2 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

4-methyl-N-[3-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide |

InChI |

InChI=1S/C20H20N2O4S2/c1-15-6-10-19(11-7-15)27(23,24)21-17-4-3-5-18(14-17)22-28(25,26)20-12-8-16(2)9-13-20/h3-14,21-22H,1-2H3 |

InChI Key |

YUZGSZQNSXWQJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[3-(4-methylbenzenesulfonamido)phenyl]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-amino-4-methylbenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[3-(4-methylbenzenesulfonamido)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide groups, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-Methyl-N-[3-(4-methylbenzenesulfonamido)phenyl]benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as an antimicrobial agent and in the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[3-(4-methylbenzenesulfonamido)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide groups play a crucial role in this inhibition by mimicking the structure of the enzyme’s natural substrate.

Comparison with Similar Compounds

Structural Analogs with Aliphatic vs. Aromatic Bridges

Key Differences :

- Rigidity : The m-phenylene bridge restricts conformational freedom compared to aliphatic analogs, leading to distinct crystal packing (e.g., dihedral angles of 44° in propane-bridged vs. planar stacking in m-phenylene) .

- Electronic Effects : The aromatic bridge delocalizes electron density, reducing sulfonamide acidity compared to aliphatic analogs, which may affect reactivity in polymerization or coordination chemistry .

Functional Group Variations

Key Differences :

- Reactivity : Chloroethyl derivatives exhibit alkylating properties, unlike the inert m-phenylene-bridged compound, making them suitable for drug design .

- Solubility: Sulfonate esters (e.g., ) enhance water solubility, whereas the hydrophobic m-phenylene analog is more suited for non-polar matrices .

Biological Activity

N,N'-(m-Phenylene)bis(p-toluenesulfonamide), also known as bis(p-toluenesulfonamide), is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

N,N'-(m-Phenylene)bis(p-toluenesulfonamide) is characterized by the presence of two p-toluenesulfonamide groups linked by an m-phenylene bridge. The sulfonamide functional group is known for its ability to interact with various biological targets, making this compound a subject of interest for studies on enzyme inhibition and antimicrobial activity.

The primary mechanism through which N,N'-(m-Phenylene)bis(p-toluenesulfonamide) exerts its biological effects is through enzyme inhibition . Sulfonamides are known to mimic the structure of natural substrates, allowing them to bind to the active sites of enzymes. This binding prevents substrate interaction and subsequent catalytic activity, which can lead to various biological outcomes, including antimicrobial effects and interference with cell proliferation.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including N,N'-(m-Phenylene)bis(p-toluenesulfonamide), exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacteria and fungi. The mechanism involves competitive inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of p-toluenesulfonamide derivatives. For instance, p-toluene sulfonamide has shown promise in inhibiting tumor cell growth in various cancer types, including lung and liver cancers. The compound's lipophilicity allows it to penetrate cellular membranes effectively, enhancing its therapeutic efficacy against tumors .

Case Studies

- Zebrafish Model : A study investigated the cardio and neural toxicity of p-toluene sulfonamide using zebrafish as a model organism. The results indicated that while acute exposure led to increased locomotor activity, prolonged exposure resulted in reduced reflex activities. This study suggests that while the compound may have therapeutic benefits, careful consideration of its toxicity profile is necessary .

- Enzyme Inhibition Studies : Another research effort focused on the enzyme inhibition properties of N,N'-(m-Phenylene)bis(p-toluenesulfonamide). The compound was shown to effectively inhibit key enzymes involved in metabolic pathways, further supporting its potential as a therapeutic agent.

Data Tables

| Biological Activity | Mechanism | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Inhibition of dihydropteroate synthase | Bacteria (e.g., E. coli, S. aureus) |

| Anti-cancer | Inhibition of tumor cell proliferation | Lung cancer, liver cancer |

| Cardiotoxicity | Alteration in cardiac rhythm | Zebrafish larvae |

| Enzyme inhibition | Competitive inhibition at active sites | Various metabolic enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.